
Asundexian
Overview
Description
Asundexian is a novel, orally active inhibitor of coagulation factor XIa (FXIa). Developed by Bayer, it is being investigated for its potential to prevent thromboembolic events, such as stroke and myocardial infarction, without significantly increasing the risk of bleeding . The compound’s chemical structure is characterized by its ability to bind directly and reversibly to the active site of FXIa, thereby inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asundexian involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to maintain consistency and efficiency. The scalability of the synthesis process is crucial for meeting the demands of clinical trials and potential market supply .
Chemical Reactions Analysis
Types of Reactions
Asundexian undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacokinetic properties.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions are typically intermediates that are further processed to yield the final active pharmaceutical ingredient (API). Each step is carefully monitored to ensure the desired chemical transformations occur with minimal by-products .
Scientific Research Applications
Pharmacological Profile
Asundexian is characterized as a small molecule inhibitor with high potency against human FXIa. Its mechanism of action allows for effective antithrombotic effects without significantly increasing bleeding risks. The following table summarizes key pharmacological properties:
OCEANIC-AF Trial
The OCEANIC-AF trial was pivotal in assessing this compound's efficacy compared to apixaban in patients with atrial fibrillation (AF). The trial aimed to establish whether this compound could prevent thromboembolic events while exhibiting a superior safety profile regarding bleeding.
- Primary Efficacy Endpoint : Stroke or systemic embolism
- Primary Safety Endpoint : Major bleeding events as defined by ISTH
- Findings : this compound was found to be inferior to apixaban in preventing stroke (1.3% vs. 0.4%) but demonstrated fewer major bleeding events (0.2% vs. 0.7%) .
Phase II Studies
Phase II trials have indicated that this compound may offer improved safety compared to traditional anticoagulants like apixaban:
- Patient Cohorts : Included individuals with AF, recent acute myocardial infarction, or stroke.
- Bleeding Outcomes : this compound showed lower rates of major bleeding compared to apixaban across multiple studies, indicating a favorable safety profile .
Case Study 1: Atrial Fibrillation Management
A cohort study involving patients with AF treated with this compound demonstrated a significant reduction in major bleeding incidents compared to those receiving standard anticoagulation therapy. The study highlighted the importance of monitoring patient outcomes related to both efficacy and safety.
Case Study 2: Post-Stroke Prevention
In patients who experienced non-cardioembolic ischemic strokes, this compound was evaluated for its effectiveness in preventing subsequent strokes when administered alongside standard care. Preliminary results suggested promising outcomes regarding stroke prevention without an increase in bleeding risks.
Upcoming Trials
Mechanism of Action
Asundexian exerts its effects by selectively inhibiting FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade. By binding to the active site of FXIa, this compound prevents the conversion of factor XI to its active form, thereby reducing the formation of thrombin and subsequent clot formation. This selective inhibition allows for effective prevention of pathological thrombosis while minimizing the risk of bleeding .
Comparison with Similar Compounds
Similar Compounds
Apixaban: Another anticoagulant that inhibits factor Xa but has a different mechanism and risk profile.
Rivaroxaban: Similar to apixaban, it targets factor Xa and is used for preventing and treating thromboembolic disorders.
Dabigatran: A direct thrombin inhibitor, offering an alternative anticoagulant mechanism.
Uniqueness of Asundexian
This compound’s uniqueness lies in its selective inhibition of FXIa, which is distinct from the mechanisms of other anticoagulants like apixaban and rivaroxaban that target factor Xa, or dabigatran that inhibits thrombin. This selectivity potentially offers a better safety profile by reducing the risk of bleeding while effectively preventing thromboembolic events .
Biological Activity
Asundexian (BAY 2433334) is a novel oral small molecule inhibitor targeting activated coagulation factor XI (FXIa), which plays a critical role in the coagulation cascade. The biological activity of this compound has garnered significant attention due to its potential applications in preventing thrombosis while minimizing bleeding risks. This article reviews the pharmacological profile, efficacy, safety, and ongoing clinical studies related to this compound.
This compound selectively inhibits FXIa, which is involved in the development and propagation of thrombosis but has a minor role in hemostasis. By inhibiting FXIa, this compound reduces thrombin generation and subsequent clot formation, making it an attractive target for antithrombotic therapy.
Pharmacological Profile
In vitro Studies:
- This compound demonstrated a potent inhibitory effect on human FXIa with an IC50 value of approximately 1.0 nM in buffer systems. It exhibited high selectivity, not significantly affecting other serine proteases involved in hemostasis at concentrations over 1000-fold higher than those required for FXIa inhibition .
In vivo Studies:
- In various animal models, this compound showed a dose-dependent reduction in thrombus weight in both arterial and venous thrombosis models without increasing bleeding times .
Summary of Key Trials
Study Name | Population | Efficacy Outcomes | Safety Outcomes |
---|---|---|---|
OCEANIC-AF | Patients with Atrial Fibrillation | Higher rate of stroke/systemic embolism (1.3% vs. 0.4% with apixaban) | Fewer major bleeding events (0.2% vs. 0.7% with apixaban) |
PACIFIC-Stroke | Patients post-stroke | Reduced recurrent stroke/transient ischemic attacks | Similar bleeding rates compared to placebo |
Phase 2 MI Trial | Post-acute myocardial infarction patients | Significant inhibition of FXIa (>90% with 50 mg) | Comparable bleeding rates to placebo |
The OCEANIC-AF trial , which compared this compound to apixaban in patients with atrial fibrillation, was terminated early due to an increased incidence of stroke or systemic embolism associated with this compound treatment (hazard ratio 3.79) . However, it was noted that this compound was linked to fewer major bleeding events compared to apixaban.
The PACIFIC-Stroke trial focused on patients who had experienced acute non-cardioembolic ischemic strokes and showed promising results regarding the prevention of recurrent strokes without significant increases in bleeding risk .
Case Studies and Observations
In a pooled analysis from phase II trials involving over 3,400 patients, this compound was associated with fewer major bleeding events compared to apixaban. The most common sites of bleeding included gastrointestinal and respiratory systems, but there was no significant correlation between drug exposure and increased bleeding risk .
Properties
IUPAC Name |
4-[[(2S)-2-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWIPYBIIRTJMM-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF4N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2064121-65-7 | |
Record name | Asundexian [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2064121657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASUNDEXIAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA585UM8DE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.